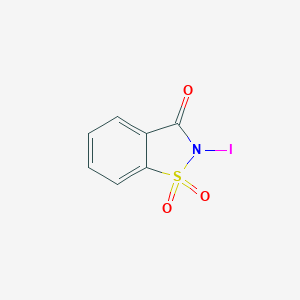![molecular formula C13H17NO B107483 6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 19028-72-9](/img/structure/B107483.png)
6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one, also known as CCMA, is a synthetic compound that has been studied for its potential use in scientific research. CCMA has been shown to have various biochemical and physiological effects, and its mechanism of action is still being investigated. In
Scientific Research Applications
Chemical Synthesis and Structural Analysis
6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one is involved in various chemical synthesis processes and structural analysis studies. Its derivatives and structural analogs have been synthesized and analyzed to understand their chemical properties and potential applications in material science and organic chemistry. For instance, the formation of aza-dihydrotriquinacene derivatives through cyclodimerization and the structural elucidation via X-ray analysis demonstrate the compound's role in understanding complex chemical transformations and molecular configurations (Tinant et al., 1992). Similarly, studies on 6,6-disubstituted 2,4-cyclohexadien-1-ones reveal insights into facial selectivity in Diels-Alder reactions, highlighting the compound's importance in stereochemical investigations and synthetic methodology development (Yates et al., 1989).
Transition Metal Mediated Asymmetric Synthesis
Research on 6-methoxycyclohexadienyliron complexes opens pathways to synthetic equivalents of cyclohexadiene dications, showcasing the compound's application in transition metal-mediated asymmetric synthesis. This approach provides access to homochiral complexes, which are valuable in developing enantioselective synthesis strategies (Howard et al., 1988).
Photolysis and Thermolysis Studies
The compound's involvement in photolysis and thermolysis studies, such as ketene-ketene interconversion and Wolff rearrangement, further illustrates its significance in understanding reaction mechanisms and the stability of various intermediates under different conditions. These studies contribute to the broader field of reaction kinetics and mechanism elucidation (Koch et al., 2014).
Organic Synthesis and Nucleoside Analog Development
Additionally, the compound plays a crucial role in organic synthesis, particularly in the stereoselective preparation of dienamides from cyclobutene compounds. This synthesis route has applications in developing new cyclohexene nucleoside analogs, which are of interest in medicinal chemistry and drug development (Gauvry & Huet, 2001).
properties
IUPAC Name |
2-(cyclohexyliminomethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h4-6,9-10,12,15H,1-3,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWOGCDDZGSXDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=CC2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864732 |
Source


|
| Record name | 2-[(Cyclohexylimino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19028-72-9 |
Source


|
| Record name | NSC128046 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














